molecular formula C13H11NO3S B1348995 Methyl 3-(benzoylamino)-2-thiophenecarboxylate CAS No. 79128-70-4

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Cat. No. B1348995
CAS RN: 79128-70-4
M. Wt: 261.3 g/mol
InChI Key: ILRZDTPFHHAMMM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and how it interacts with various reagents. The mechanisms of these reactions may also be studied.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, may also be analyzed.


Scientific Research Applications

Application in Crystallography

  • Field : Crystallography .
  • Summary : The compound methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate is used in the study of crystal structures . It crystallizes as a centrosymmetric hydrogen-bonded dimer facilitated by N–H···O interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules .
  • Methods : The study involves the synthesis of the compound and its crystallization. The supramolecular aggregation is controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding .
  • Results : The study provides insights into the crystal structure of the compound, which can be useful for various ring transformations .

Application in Organic Synthesis

  • Field : Organic Synthesis .
  • Summary : The compound 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine, which can be synthesized from (benzamidomethyl)triethylammonium chloride and hydrazine monohydrate in the presence of triethylamine in ethanol/aqueous media, has been studied .
  • Methods : The synthesis involves the reaction of a hydrazine monohydrate in ethanol/aqueous solution with (benzamidomethyl)triethylammonium chloride in the presence of a small quantity of triethylamine at room temperature .
  • Results : The mass spectrometric analysis of the compound using ESI technique indicated a molecular ion (m/z = 587.2; [M+Na]+) which is consistent with the molecular formula of a 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine (C32H32N6O4, calc. 564) .

Application in Crystallography

  • Field : Crystallography .
  • Summary : The compound Methyl (2R,3S)-3-(benzoylamino)-2-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-3-phenylpropanoate is used in the study of crystal structures . It provides insights into the crystal structure of the compound, which can be useful for various ring transformations .
  • Methods : The study involves the synthesis of the compound and its crystallization .
  • Results : The study provides insights into the crystal structure of the compound .

Application in Organic Synthesis

  • Field : Organic Synthesis .
  • Summary : The compounds methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (1), C15H13NO5, and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide (2), C21H19NO5, have been studied .
  • Methods : The synthesis involves the reaction of a hydrazine monohydrate in ethanol/aqueous solution with (benzamidomethyl)triethylammonium chloride in the presence of a small quantity of triethylamine at room temperature .
  • Results : The mass spectrometric analysis of the compound using ESI technique indicated a molecular ion (m/z = 587.2; [M+Na]+) which is consistent with the molecular formula of a 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine (C32H32N6O4, calc. 564) .

Application in Crystallography

  • Field : Crystallography .
  • Summary : The compound Methyl (2R,3S)-3-(benzoylamino)-2-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-3-phenylpropanoate is used in the study of crystal structures . It provides insights into the crystal structure of the compound, which can be useful for various ring transformations .
  • Methods : The study involves the synthesis of the compound and its crystallization .
  • Results : The study provides insights into the crystal structure of the compound .

Application in Organic Synthesis

  • Field : Organic Synthesis .
  • Summary : The compounds methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (1), C15H13NO5, and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide (2), C21H19NO5, have been studied .
  • Methods : The synthesis involves the reaction of a hydrazine monohydrate in ethanol/aqueous solution with (benzamidomethyl)triethylammonium chloride in the presence of a small quantity of triethylamine at room temperature .
  • Results : The mass spectrometric analysis of the compound using ESI technique indicated a molecular ion (m/z = 587.2; [M+Na]+) which is consistent with the molecular formula of a 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine (C32H32N6O4, calc. 564) .

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity and any risks it poses to human health or the environment. This could involve looking at its LD50 (the lethal dose that kills 50% of a test population), as well as any safety precautions that need to be taken when handling it.


Future Directions

This could involve discussing potential applications of the compound, such as its use in medicine, industry, or research. It could also involve suggesting further studies that could be done to learn more about the compound.


Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or conduct laboratory experiments.


properties

IUPAC Name

methyl 3-benzamidothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZDTPFHHAMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353332
Record name methyl 3-(benzoylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

CAS RN

79128-70-4
Record name methyl 3-(benzoylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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